(6alpha,17beta)-Estratriol 3,17-Dipentanoate
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Overview
Description
(6alpha,17beta)-Estratriol 3,17-Dipentanoate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the esterification of estradiol at the 3 and 17 positions with pentanoate groups. Such modifications are often made to alter the pharmacokinetic properties of the hormone, potentially enhancing its stability, bioavailability, or duration of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,17beta)-Estratriol 3,17-Dipentanoate typically involves the esterification of estradiol. The process may include:
Activation of Estradiol: Estradiol is first activated by converting it into a more reactive intermediate, such as an estradiol chloride.
Esterification: The activated estradiol is then reacted with pentanoic acid or its derivatives (e.g., pentanoyl chloride) in the presence of a catalyst like pyridine or a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification processes, often using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
(6alpha,17beta)-Estratriol 3,17-Dipentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estradiol and pentanoic acid.
Oxidation: The compound may be oxidized at the hydroxyl groups, leading to the formation of ketones or other oxidized derivatives.
Substitution: The ester groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Catalysts like sodium methoxide (NaOMe) or enzymes in biocatalytic processes.
Major Products
Hydrolysis: Estradiol and pentanoic acid.
Oxidation: Estrone or other oxidized estradiol derivatives.
Substitution: Various estradiol esters depending on the acyl group used.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on estrogen receptors and related signaling pathways.
Medicine: Explored for hormone replacement therapy, particularly in postmenopausal women.
Industry: Utilized in the development of sustained-release formulations for estrogenic compounds.
Mechanism of Action
The mechanism of action of (6alpha,17beta)-Estratriol 3,17-Dipentanoate involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound can modulate gene expression and influence various physiological processes, such as reproductive function, bone density, and cardiovascular health. The esterification at the 3 and 17 positions may enhance the compound’s stability and prolong its duration of action by reducing its metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
Estradiol 17-valerate: Another esterified form of estradiol with a valerate group at the 17 position.
Estradiol benzoate: Estradiol esterified with a benzoate group at the 3 position.
Estradiol cypionate: Estradiol esterified with a cypionate group at the 17 position.
Uniqueness
(6alpha,17beta)-Estratriol 3,17-Dipentanoate is unique due to its dual esterification at both the 3 and 17 positions, which may confer distinct pharmacokinetic properties compared to other single-esterified estradiol derivatives. This dual modification can potentially enhance its stability, bioavailability, and duration of action, making it a valuable compound for specific therapeutic applications.
Properties
Molecular Formula |
C28H40O5 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) pentanoate |
InChI |
InChI=1S/C28H40O5/c1-4-6-8-25(30)32-19-11-13-20-18(16-19)10-12-22-21(20)14-15-28(3)23(22)17-24(29)27(28)33-26(31)9-7-5-2/h11,13,16,21-24,27,29H,4-10,12,14-15,17H2,1-3H3 |
InChI Key |
DIDCZSWASVHLRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C)O |
Origin of Product |
United States |
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